methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(3-formylindol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-18(21)14-6-4-5-13(9-14)10-19-11-15(12-20)16-7-2-3-8-17(16)19/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQRYJQOALAOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of Indole
The 3-formylindole intermediate is typically synthesized via the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles. In this reaction, indole reacts with a Vilsmeier reagent (generated from dimethylformamide and phosphoryl chloride) to yield 3-formylindole.
Procedure :
- Indole (1 equiv) is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere.
- Phosphoryl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
- The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
- 3-Formylindole is isolated via recrystallization from ethanol (yield: 85%).
This step is critical for ensuring high regioselectivity, as competing reactions at other positions are minimized under these conditions.
N-Alkylation of 3-Formylindole
The methyl benzoate moiety is introduced via N-alkylation using methyl 3-(bromomethyl)benzoate as the alkylating agent. This reaction leverages the nucleophilicity of the indole’s N1-position.
Procedure :
- 3-Formylindole (1 equiv) and methyl 3-(bromomethyl)benzoate (1.2 equiv) are combined in anhydrous DMF.
- Potassium carbonate (2 equiv) is added as a base, and the mixture is stirred at 60°C for 12 hours.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate.
Key Considerations :
- Solvent : DMF facilitates solubility of both reactants and enhances reaction kinetics.
- Base : Potassium carbonate deprotonates the indole nitrogen, promoting nucleophilic attack on the benzyl bromide.
- Yield : Analogous N-alkylation reactions report yields of 70–80% under optimized conditions.
Alternative Methodologies
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway for forming the N–CH2– bond. This method employs methyl 3-(hydroxymethyl)benzoate and 3-formylindole in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure :
- 3-Formylindole (1 equiv), methyl 3-(hydroxymethyl)benzoate (1.2 equiv), DEAD (1.5 equiv), and triphenylphosphine (1.5 equiv) are combined in tetrahydrofuran (THF).
- The reaction is stirred at room temperature for 24 hours.
- Purification via recrystallization from ethanol affords the target compound.
Advantages :
- Avoids harsh alkylation conditions.
- Suitable for acid-sensitive substrates.
Limitations :
- Higher cost due to stoichiometric use of DEAD and triphenylphosphine.
- Lower yields (~60%) compared to direct alkylation.
Analysis of Synthetic Methods
Reaction Efficiency
A comparative analysis of yields and reaction times is provided below:
| Method | Yield (%) | Reaction Time (h) | Key Reagents |
|---|---|---|---|
| N-Alkylation | 70–80 | 12 | K2CO3, DMF |
| Mitsunobu Reaction | 60 | 24 | DEAD, PPh3 |
The N-alkylation route is preferred for industrial applications due to its higher efficiency and lower reagent costs.
Characterization and Quality Control
The final product is characterized using spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is a chemical compound with applications in scientific research, particularly in medicinal chemistry and materials science . It is used as a building block for synthesizing more complex molecules.
Chemical Information
Scientific Research Applications
- Building Block in Chemistry: this compound serves as a building block for synthesizing complex molecules.
- Medicinal Chemistry: It is explored for medicinal applications . Indole derivatives exhibit various biodynamic activities, including antitubercular, anti-HIV, fungicidal, antibacterial, and anticonvulsant properties .
- Potential Bioactive Compound: The compound is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Drug Development: It is explored for potential use in drug development because of its ability to interact with biological targets.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate. The major product of this reaction is 3-[(3-carboxy-1H-indol-1-yl)methyl]benzoate.
- Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride. The major product is 3-[(3-hydroxymethyl-1H-indol-1-yl)methyl]benzoate.
- Substitution: The bromo substituent can be replaced through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The formyl group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Positional Isomerism : The substitution pattern on the benzoate ring (3- vs. 4-) significantly impacts steric and electronic properties. For example, methyl 4-[(3-formyl-1H-indol-1-yl)methyl]benzoate (CAS 592546-73-1) may exhibit distinct binding affinities in biological assays compared to the 3-substituted target compound .
- Functional Group Reactivity: The 3-formyl group on the indole moiety enables participation in condensation reactions (e.g., Knoevenagel, Schiff base formation), which are critical for synthesizing extended π-conjugated systems or bioactive derivatives . In contrast, bromo-substituted analogs (e.g., 6-bromoindole derivative) are more suited for cross-coupling reactions .
Bioactivity and Pharmacological Profiles
Key Insights :
- The 3-formylindole moiety in the target compound and its derivatives (e.g., compound 15 in ) enhances bioactivity by enabling interactions with enzymes or transporters, such as MCTs in cancer cells .
- Simpler analogs like methyl 1-methyl-1H-indole-5-carboxylate (CAS 128742-76-7) lack the reactive formyl group, resulting in reduced pharmacological utility .
Biological Activity
Methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features an indole moiety linked to a benzoate ester through a methylene bridge. The presence of the formyl group enhances its potential for hydrogen bonding, which may influence its interactions with biological targets.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | <100 |
| This compound | Escherichia coli | <100 |
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, the compound may inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Tyrosinase Inhibition
The compound has shown potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. In vitro studies have demonstrated that this compound can effectively inhibit mushroom tyrosinase activity, a key enzyme in melanin biosynthesis.
| Analogs | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| This compound | 5.0 | Stronger than kojic acid (24.09 µM) |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The indole moiety can bind to active sites of enzymes like tyrosinase, modulating their activity and leading to reduced melanin production.
Receptor Interaction: It may also interact with specific receptors involved in cell signaling pathways, thereby influencing cellular responses.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy: A study evaluated the compound's effectiveness against resistant strains of Klebsiella pneumoniae, showing promising results that warrant further exploration in clinical settings.
- Cancer Cell Line Studies: In vitro assays demonstrated that the compound could reduce viability in various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
